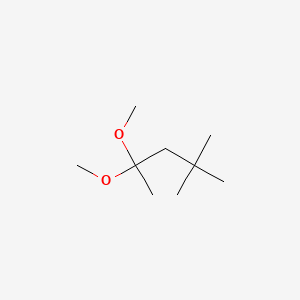
methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate, also known as 5-bromo-4-chloro-2-imidazole carboxylate, is a compound that is used in various scientific research applications. It is an organic compound that is composed of a bromine atom, a chlorine atom, and an imidazole ring, which is a five-membered ring with two nitrogen atoms. The compound has been studied for its potential applications in a variety of areas, including biochemical and physiological effects, as well as its use in laboratory experiments.
科学研究应用
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds and polymers. It has also been used as a catalyst for the synthesis of polymers and other organic compounds. In addition, it has been studied for its potential use in the synthesis of pharmaceuticals and other drug compounds.
作用机制
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate acts as a catalyst in the synthesis of various compounds. It is believed to act by forming a reactive intermediate, which then undergoes a series of reactions to form the desired product. The exact mechanism of action is not yet fully understood, but it is believed that the compound acts as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as being able to inhibit the growth of certain bacteria. It has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases. However, it is important to note that the compound has not been tested in humans, and its effects on humans are not yet known.
实验室实验的优点和局限性
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and does not easily decompose. It is also relatively non-toxic and does not pose a significant health risk when handled in a laboratory setting. However, it is important to note that the compound is corrosive and can cause skin irritation if it comes into contact with the skin. In addition, it is volatile and can easily evaporate, making it difficult to work with in certain experiments.
未来方向
The potential applications of methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate are vast, and there are many potential future directions for research. One area of research is the development of new synthetic pathways for the synthesis of the compound. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential use in the synthesis of pharmaceuticals and other drug compounds. Finally, further research could be conducted on its use as a catalyst in the synthesis of polymers and other organic compounds.
合成方法
Methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate can be synthesized by a two-step process. First, the compound is synthesized from 3-bromophenol and 4-chloro-1H-imidazole-2-carboxylic acid. This reaction is conducted in an aqueous solution of sodium hydroxide and acetic acid, in which the 3-bromophenol is converted to the corresponding bromoacetate ester. The bromoacetate ester is then reacted with the 4-chloro-1H-imidazole-2-carboxylic acid in aqueous acetic acid to form the desired product.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate involves the reaction of 3-bromobenzaldehyde with ethyl cyanoacetate to form ethyl 3-(3-bromophenyl)acrylate. This intermediate is then reacted with chloroacetic acid and ammonium acetate to form methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate.", "Starting Materials": [ "3-bromobenzaldehyde", "ethyl cyanoacetate", "chloroacetic acid", "ammonium acetate" ], "Reaction": [ "Step 1: React 3-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst to form ethyl 3-(3-bromophenyl)acrylate.", "Step 2: React ethyl 3-(3-bromophenyl)acrylate with chloroacetic acid and ammonium acetate in the presence of a base catalyst to form methyl 5-(3-bromophenyl)-4-chloro-1H-imidazole-2-carboxylate." ] } | |
CAS 编号 |
2551119-81-2 |
分子式 |
C11H8BrClN2O2 |
分子量 |
315.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




